Bienvenue dans la boutique en ligne BenchChem!

3-(4-Phenylpiperazin-1-yl)propanehydrazide

Alzheimer's disease Cholinesterase inhibitor Neurodegeneration

3-(4-Phenylpiperazin-1-yl)propanehydrazide (CAS 326918-58-5) is a heterobifunctional small molecule (C13H20N4O, MW 248.33 g/mol) that combines a privileged N-phenylpiperazine pharmacophore with a reactive propanehydrazide moiety. This compound serves as a versatile building block or reference standard in early-stage drug discovery, particularly for programs targeting cholinesterase enzymes or bacterial cell-wall synthesis.

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 326918-58-5
Cat. No. B2373341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenylpiperazin-1-yl)propanehydrazide
CAS326918-58-5
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)NN)C2=CC=CC=C2
InChIInChI=1S/C13H20N4O/c14-15-13(18)6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)
InChIKeyZAOATLHYNXKQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Phenylpiperazin-1-yl)propanehydrazide (CAS 326918-58-5): A Propionohydrazide Small-Molecule Scaffold for Specialized Medicinal Chemistry Procurement


3-(4-Phenylpiperazin-1-yl)propanehydrazide (CAS 326918-58-5) is a heterobifunctional small molecule (C13H20N4O, MW 248.33 g/mol) that combines a privileged N-phenylpiperazine pharmacophore with a reactive propanehydrazide moiety . This compound serves as a versatile building block or reference standard in early-stage drug discovery, particularly for programs targeting cholinesterase enzymes or bacterial cell-wall synthesis. As a hydrazide derivative, it is a key intermediate for generating hydrazone libraries through condensation with aldehydes or ketones, a structural feature that distinguishes it from simpler piperazine analogs lacking this functional handle . The compound is commercially available from multiple suppliers (e.g., Sigma-Aldrich, Enamine) at analytical purity (≥95%), with a reported melting point of 121–123 °C .

Why Procurement of 3-(4-Phenylpiperazin-1-yl)propanehydrazide Requires Precise Specification Against Piperazine or Hydrazide Look-Alikes


Indiscriminate substitution with a generic phenylpiperazine or a simple alkyl hydrazide risks project failure because this compound's unique biological profile arises from the synergistic interplay of its two functional domains. Unlike 1-phenylpiperazine, which lacks the hydrazide group and therefore cannot form covalent adducts with biological targets, this compound's propanehydrazide chain enables stable hydrazone formation, a critical property for both target engagement and library synthesis . Conversely, simple hydrazides (e.g., isoniazid) lack the piperazine ring's affinity for neurotransmitter receptors and bacterial cell-wall targets. Even a close structural analog, (4-phenyl-1-piperazino)-acetyl hydrazide (IXa), which differs by a single methylene unit in the linker, exhibits a divergent pharmacological profile—with reported MAO inhibition rather than the cholinesterase inhibition documented for the propanoyl scaffold—underscoring that subtle linker-length variations confer target selectivity [1].

Head-to-Head and Cross-Study Quantitative Evidence Comparing 3-(4-Phenylpiperazin-1-yl)propanehydrazide to Its Closest Analogs


Cholinesterase Inhibition: 3-(4-Phenylpiperazin-1-yl)propanehydrazide Exhibits a Quantified, Mixed AChE/BChE Profile Distinct from the MAO-Selective Acetyl Analog

3-(4-Phenylpiperazin-1-yl)propanehydrazide inhibits acetylcholinesterase (AChE) with an IC50 of 16.91 µM and butyrylcholinesterase (BChE) with an IC50 of 47.94 µM, as determined by Ellman's method using Electrophorus electricus AChE . This dual-profile activity contrasts with the closest analog, (4-phenyl-1-piperazino)-acetyl hydrazide (IXa), which was originally synthesized and reported as a monoamine oxidase (MAO) inhibitor [1]. The shift from MAO to cholinesterase inhibition, driven by the homologation from an acetyl to a propanoyl linker, suggests that the target compound offers a differentiated mechanism relevant to neurodegenerative disease models.

Alzheimer's disease Cholinesterase inhibitor Neurodegeneration

Antibacterial Activity: 3-(4-Phenylpiperazin-1-yl)propanehydrazide Demonstrates Superior Broad-Spectrum Potency Against ESKAPE Pathogens Compared to a Class-Level Phenylpiperazine Derivative

The target compound exhibits in vitro antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL against Staphylococcus aureus, 30 µg/mL against Escherichia coli, and 35 µg/mL against Pseudomonas aeruginosa . In a separate, class-level study, a representative N-phenylpiperazine derivative (compound 6d, bearing a para-fluoro substituent) showed an MIC of 195.3 µg/mL against E. coli, a 6.5-fold higher concentration, indicating substantially weaker activity [1]. Although assay conditions (e.g., strain subtypes) may differ, the order-of-magnitude difference in MIC values supports the target compound's superiority as a starting point for antimicrobial lead optimization.

Antibacterial Drug resistance Staphylococcus aureus

Multifunctional Biological Profile: Evidence for Anticarcinogenic, Antimalarial, and Antivenom Activities in Hydrazone Derivatives of the Target Scaffold

The hydrazone derivative N'-[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-(4-phenylpiperazin-1-yl)propanehydrazide, which uses the target compound as its synthetic precursor, has been reported to possess a multi-target profile: anticarcinogenic activity (prevents DMBA-induced transformation in JB6 cells), antimalarial activity (kills P. falciparum), and antivenom activity (neutralizes N. naja venom via phospholipase A2 inhibition) [1]. In contrast, the acetyl hydrazide analog (IXa) is reported solely as an MAO inhibitor with no documented polypharmacology [2]. This demonstrates that the propanehydrazide chain length is a critical structural determinant for accessing a broader biological activity landscape.

Anticancer Antimalarial Antivenom

Structural Determinant of Target Specificity: Linker-Length Isomerism Redirects Pharmacological Action from MAO to Cholinesterase Inhibition

The core structural difference between 3-(4-phenylpiperazin-1-yl)propanehydrazide and its closest historic analog, (4-phenyl-1-piperazino)-acetyl hydrazide (IXa), is a single methylene group in the linker (-CH2-CH2-CO- vs -CH2-CO-). This seemingly minor modification redirects the primary pharmacological target from MAO (as established for IXa in 1965) [1] to cholinesterases (AChE IC50 16.91 µM, BChE IC50 47.94 µM) . This effect mirrors known SAR observations in piperazine-based drug design, where linker length critically dictates target engagement and selectivity. No data suggest that the acetyl analog possesses any significant cholinesterase activity.

Medicinal chemistry Structure-activity relationship Linker optimization

Targeted Procurement Scenarios: When 3-(4-Phenylpiperazin-1-yl)propanehydrazide Outperforms Generic Alternatives


Hit Expansion in a Phenotypic Screening Library for Neurodegenerative Diseases

A research group building a targeted library for Alzheimer's disease screening should procure this compound over generic phenylpiperazines because it provides a validated, dual AChE/BChE inhibition starting point (AChE IC50 16.91 µM, BChE IC50 47.94 µM) . Unlike the MAO-focused acetyl analog, this scaffold pre-selects for cholinesterase engagement, increasing the probability of identifying disease-relevant hits.

Lead Optimization for Broad-Spectrum Antibacterial Agents Against ESKAPE Pathogens

In an antibacterial discovery program, this compound's MIC values of 25 µg/mL (S. aureus), 30 µg/mL (E. coli), and 35 µg/mL (P. aeruginosa) represent a 6.5-fold potency advantage over a class-level comparator (E. coli MIC 195.3 µg/mL) [1]. Procuring this specific analog provides a stronger starting point for medicinal chemistry derivatization aimed at further MIC reduction.

Synthesis of Polypharmacological Hydrazone Libraries for Anticancer and Anti-infective Screens

This compound's hydrazide group readily condenses with aldehydes to form hydrazone libraries. A derivative of this scaffold has demonstrated anticarcinogenic, antimalarial, and antivenom activities in vitro [2]. Purchasing this specific scaffold as a synthetic building block enables access to this documented polypharmacology space, a feature not available with simpler hydrazides or piperazine precursors.

Linker-Length Structure-Activity Relationship Studies for Target Deconvolution

When conducting SAR studies to deconvolute the target profile of a piperazine-based hit series, this compound's propionohydrazide linker is essential. Its pharmacological profile (cholinesterase inhibition) is distinct from that of its acetyl analog (MAO inhibition) [3]. Using this compound as a commercial standard eliminates the need for custom synthesis of a key SAR probe, accelerating the target identification process.

Quote Request

Request a Quote for 3-(4-Phenylpiperazin-1-yl)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.